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Head-to-Head Comparison: Fosamprenavir vs.
Lopinavir Against HIV Protease
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent HIV-1 protease

inhibitors: fosamprenavir and lopinavir. The information presented is intended to support

research and drug development efforts by offering a detailed analysis of their biochemical

potency, clinical efficacy, resistance profiles, and the experimental methodologies used for their

evaluation.

Overview and Mechanism of Action
Both fosamprenavir and lopinavir are critical components of highly active antiretroviral therapy

(HAART) and function by inhibiting the HIV-1 protease, an enzyme essential for the cleavage of

viral polyproteins into functional proteins required for viral maturation. Inhibition of this enzyme

results in the production of immature, non-infectious virions.

Fosamprenavir (FPV) is a prodrug that is rapidly hydrolyzed in the gut epithelium to its active

form, amprenavir (APV).[1] This conversion allows for a reduced pill burden compared to the

original amprenavir formulation. Amprenavir is a competitive inhibitor of the HIV-1 protease.
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Lopinavir (LPV) is a potent HIV-1 protease inhibitor that is co-formulated with a low dose of

ritonavir (r). Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme,

which is the primary metabolic pathway for lopinavir. By inhibiting CYP3A4, ritonavir "boosts"

the plasma concentrations of lopinavir, enhancing its antiviral activity.

The following diagram illustrates the mechanism of action of these protease inhibitors.
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Mechanism of HIV protease inhibition by fosamprenavir (active as amprenavir) and lopinavir.

Quantitative Performance Against HIV Protease
The in vitro potency of protease inhibitors is typically quantified by the inhibition constant (Ki)

and the 50% inhibitory concentration (IC50). While a direct head-to-head study comparing the

Ki and IC50 of amprenavir and lopinavir under identical experimental conditions is not readily

available in the reviewed literature, the following tables summarize the reported values from

various sources. It is important to consider that variations in assay conditions can influence

these values.
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Table 1: In Vitro Inhibition of Wild-Type HIV-1 Protease

Inhibitor Ki (nM) IC50 (ng/mL) IC50 (nM) Source

Amprenavir 0.6 14.6 ± 12.5 ~29 [1]

Lopinavir 0.0013 - 0.0036 -
0.7 (against HIV-

2)
[2]

Note: The Lopinavir Ki value is exceptionally low, indicating very tight binding to the protease.

The provided IC50 for Lopinavir is against HIV-2 protease and may differ for HIV-1.

Table 2: In Vitro Activity Against Wild-Type and Resistant HIV-1 Isolates

Inhibitor Virus Isolate IC50 (µM) Source

Amprenavir Wild-Type (14aPre) 0.01 - 0.64 [3]

Lopinavir Wild-Type (14aPre) 0.000625 - 0.32 [3]

Amprenavir
PI-Resistant (003 &

004)
- [3]

Lopinavir
PI-Resistant (003 &

004)
- [3]

Note: The ranges provided reflect the concentrations tested in the study. The study also notes

that for the PI-resistant isolates, the IC50 for lopinavir increased 48.5-fold, while for amprenavir

it increased 4.48-fold compared to the wild-type isolate.[3]

Clinical Efficacy and Safety: The KLEAN Study
The KLEAN study was a large, open-label, non-inferiority clinical trial that directly compared the

efficacy and safety of ritonavir-boosted fosamprenavir (FPV/r) with ritonavir-boosted lopinavir

(LPV/r) in treatment-naïve HIV-1 infected patients over 144 weeks.[4][5][6]

Table 3: Key Efficacy and Safety Outcomes from the KLEAN Study (at 144 Weeks)
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Outcome
Fosamprenavir/r
(700/100 mg BID)

Lopinavir/r
(400/100 mg BID)

Source

Virological Response

HIV-1 RNA <50

copies/mL
73% 60% [5][6]

Immunological

Response

Median CD4+ cell

count increase from

baseline (cells/mm³)

300 335 [5][6]

Safety and Tolerability

Discontinuation due to

adverse events
13% 9% [5][6]

Most frequent drug-

related grade 2-4

adverse events

Diarrhea, nausea,

abacavir

hypersensitivity

Diarrhea, nausea,

abacavir

hypersensitivity

[4]

Incidence of Diarrhea 25.6% 53.5% [7]

Incidence of

Hypertriglyceridemia
43.6% 69.8% [7]

The KLEAN study concluded that fosamprenavir/r demonstrated durable viral suppression

and was non-inferior to lopinavir/r in treatment-naïve patients, with both regimens being

generally well-tolerated.[4][6] Notably, some observational data suggests a lower incidence of

diarrhea and hypertriglyceridemia with fosamprenavir/r compared to lopinavir/r.[7]

Resistance Profiles and Cross-Resistance
The development of drug resistance is a major challenge in HIV therapy. Both fosamprenavir
and lopinavir have distinct but overlapping resistance profiles.

Table 4: Key Resistance-Associated Mutations
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Mutation Type
Fosamprenavir
(Amprenavir)

Lopinavir

Primary Mutations I50V, I84V, V32I+I47V, I54L/M
V32I, M46I/L, I47A/V, I54V,

L76V, V82A/F/S/T, I84V, L90M

Accessory Mutations

L10F/I/V, M36I, M46I/L, I54V,

L63P, A71V/T, G73S,

V82A/F/T, I84V, L90M

L10F/I/V, K20M/R, L24I, L33F,

M36I, M46I/L, I54L/M, L63P,

A71V/T, G73S, V82A/F/T, I84V,

L90M

Source: Compiled from multiple sources.

Cross-resistance between the two drugs is a significant clinical consideration. Studies have

shown that amprenavir-resistant viruses, particularly those with multiple mutations, can exhibit

cross-resistance to lopinavir.[8] For instance, the I50V mutation, a key amprenavir resistance

mutation, can also contribute to lopinavir resistance when present with other mutations.[8]

Conversely, viruses with reduced susceptibility to lopinavir may also show decreased

susceptibility to fosamprenavir.

The following diagram illustrates the relationship between the development of resistance and

the selection pressure exerted by these drugs.
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Simplified representation of resistance development and cross-resistance.

Experimental Protocols
The determination of Ki and IC50 values for HIV protease inhibitors is crucial for their

preclinical evaluation. A common method is the fluorometric assay, which measures the

cleavage of a fluorescently labeled peptide substrate by the HIV-1 protease.

Representative Fluorometric HIV-1 Protease Inhibition
Assay Protocol
This protocol is a generalized procedure based on commercially available kits and published

methodologies.[9][10][11][12]

1. Materials and Reagents:

Recombinant HIV-1 Protease

HIV-1 Protease Assay Buffer

HIV-1 Protease Substrate (fluorogenic)

Test inhibitors (Fosamprenavir/Amprenavir, Lopinavir) dissolved in an appropriate solvent

(e.g., DMSO)

Positive control inhibitor (e.g., Pepstatin A)

96-well black microplate

Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

2. Assay Procedure:

Reagent Preparation:

Prepare a working solution of HIV-1 Protease in the assay buffer.
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Prepare a working solution of the fluorogenic substrate in the assay buffer.

Prepare serial dilutions of the test inhibitors (amprenavir and lopinavir) and the positive

control.

Assay Setup:

In a 96-well plate, add the following to respective wells:

Blank: Assay Buffer only.

Enzyme Control: HIV-1 Protease solution and solvent control.

Inhibitor Wells: HIV-1 Protease solution and serial dilutions of the test inhibitors.

Positive Control: HIV-1 Protease solution and the positive control inhibitor.

Incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact

with the enzyme.

Reaction Initiation and Measurement:

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate

temperature (e.g., 37°C).

Measure the fluorescence intensity kinetically over a period of 1-3 hours, with readings

taken every 1-2 minutes.

4. Data Analysis:

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

Determine the percent inhibition for each inhibitor concentration:

% Inhibition = [1 - (Slope of Inhibitor Well / Slope of Enzyme Control Well)] x 100
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Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable

dose-response curve to determine the IC50 value.

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,

provided the mechanism of inhibition is competitive and the substrate concentration and its

Michaelis-Menten constant (Km) are known.

The following diagram outlines the general workflow for determining the inhibitory potential of

the compounds.
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General workflow for an in vitro HIV-1 protease inhibition assay.
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Conclusion
Both fosamprenavir and lopinavir are potent inhibitors of HIV-1 protease with established

clinical efficacy. While in vitro data suggests lopinavir has a very high affinity for the enzyme,

clinical data from the KLEAN study indicates that ritonavir-boosted fosamprenavir is non-

inferior to ritonavir-boosted lopinavir in treatment-naïve patients, with a potentially more

favorable gastrointestinal side-effect profile. The choice between these agents in a clinical or

research setting should consider their respective resistance profiles and the potential for cross-

resistance. The experimental protocols outlined provide a foundation for further comparative

studies to elucidate the subtle differences in their inhibitory mechanisms and performance

against a broader range of viral isolates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://academic.oup.com/jac/article/52/3/319/776130
https://www.abcam.com/ps/products/211/ab211106/documents/ab211106%20HIV-1%20Protease%20Inhibitor%20%20Screening%20Kit%20(Fluorometric)%20v4b%20(website).pdf
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K825-100.pdf
https://www.abcam.cn/ps/products/211/ab211105/documents/HIV-1-Protease-Activity-Assay-protocol-book-v3b-ab211105%20(website).pdf
https://www.creativebiomart.net/hiv-1-protease-fluorometric-activity-assay-kit-466802.htm
https://www.benchchem.com/product/b192916#head-to-head-comparison-of-fosamprenavir-and-lopinavir-against-hiv-protease
https://www.benchchem.com/product/b192916#head-to-head-comparison-of-fosamprenavir-and-lopinavir-against-hiv-protease
https://www.benchchem.com/product/b192916#head-to-head-comparison-of-fosamprenavir-and-lopinavir-against-hiv-protease
https://www.benchchem.com/product/b192916#head-to-head-comparison-of-fosamprenavir-and-lopinavir-against-hiv-protease
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

